Acetic acid--1-(cyclohex-3-en-1-yl)ethane-1,2-diol (2/1)
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Overview
Description
Acetic acid–1-(cyclohex-3-en-1-yl)ethane-1,2-diol (2/1) is a chemical compound that combines the properties of acetic acid and a cyclohexene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–1-(cyclohex-3-en-1-yl)ethane-1,2-diol typically involves the reaction of cyclohex-3-en-1-ol with acetic acid under specific conditions. The reaction may require a catalyst, such as palladium diacetate, and is often carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and distillation to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–1-(cyclohex-3-en-1-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the cyclohexene ring or the acetic acid moiety.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield cyclohexenone derivatives, while reduction could produce cyclohexanol derivatives .
Scientific Research Applications
Acetic acid–1-(cyclohex-3-en-1-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid–1-(cyclohex-3-en-1-yl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexenylacetic acid: Shares a similar cyclohexene structure but differs in functional groups.
Cyclohexenone: Contains a similar ring structure but lacks the acetic acid moiety.
Cyclohexanol: Similar ring structure but with different functional groups
Uniqueness
Acetic acid–1-(cyclohex-3-en-1-yl)ethane-1,2-diol is unique due to its combination of acetic acid and cyclohexene features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
160597-19-3 |
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Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
acetic acid;1-cyclohex-3-en-1-ylethane-1,2-diol |
InChI |
InChI=1S/C8H14O2.2C2H4O2/c9-6-8(10)7-4-2-1-3-5-7;2*1-2(3)4/h1-2,7-10H,3-6H2;2*1H3,(H,3,4) |
InChI Key |
ZUMHPWHCSJKJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(CC=C1)C(CO)O |
Origin of Product |
United States |
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